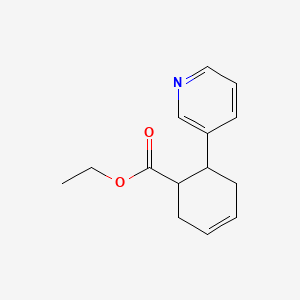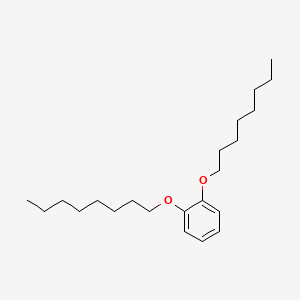
4-メチル-2-モルホリン-4-イル-1,3-チアゾール-5-カルバルデヒド
説明
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用
チアゾール誘導体は抗酸化作用を持つことがわかっています . チアゾール誘導体は体内の有害なフリーラジカルを中和し、酸化ストレスを軽減し、さまざまな健康上の問題を予防する可能性があります。
鎮痛作用
チアゾール化合物は鎮痛剤としても作用する可能性があります . これらの化合物は、意識を失うことなく痛みを和らげることができるため、新たな鎮痛剤の開発に役立つ可能性があります。
抗炎症作用
これらの化合物は抗炎症作用を持っています . これにより、関節炎や炎症性腸疾患などの炎症を特徴とする疾患の治療に役立つ可能性があります。
抗菌作用および抗真菌作用
チアゾール誘導体は抗菌剤および抗真菌剤として作用する可能性があります . これらの化合物は、さまざまな細菌や真菌感染症の治療に役立つ可能性があります。
抗ウイルス作用
これらの化合物は抗ウイルス活性を示すことが示されています . これらの化合物は、特に新たに発生したウイルスや再発したウイルス疾患の観点から、新たな抗ウイルス薬の開発に役立つ可能性があります。
利尿作用
チアゾール化合物は利尿剤として作用する可能性があります . これらの化合物は、尿として体から排出される塩分と水分量を増やすのに役立つ可能性があり、高血圧や心不全などの治療に役立つ可能性があります。
抗けいれん作用
これらの化合物は抗けいれん剤として有望であることが示されています . これにより、てんかんやけいれんを特徴とするその他の疾患の治療に役立つ可能性があります。
神経保護作用
チアゾール誘導体は神経保護剤として作用する可能性があります . これらの化合物は、神経細胞を損傷や変性から保護する可能性があり、特にアルツハイマー病やパーキンソン病などの疾患に役立つ可能性があります。
作用機序
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.
Biochemical Pathways
Thiazole derivatives have been associated with anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.
Result of Action
Given the reported activities of similar thiazole derivatives , it is possible that this compound may exert anti-inflammatory and analgesic effects.
特性
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSIYGQMLZBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368502 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90437-72-2 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)





